Ethyl 5-cyano-4-(2-furyl)-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine moiety. Its synthesis and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient for preparing furan derivatives. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and interactionsAdditionally, it is used in industrial processes for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s furan ring and cyano group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
When compared to similar compounds, ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include other dihydropyridine derivatives and furan-containing molecules. the presence of the cyano group and the specific arrangement of substituents in this compound confer distinct reactivity and properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C28H25N3O4S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-28(33)25-24(22-13-8-14-35-22)21(16-29)27(31-26(25)19-10-5-4-6-11-19)36-17-23(32)30-20-12-7-9-18(2)15-20/h4-15,24,31H,3,17H2,1-2H3,(H,30,32) |
InChI Key |
ZRZHUTCJVMOEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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